molecular formula C4H8FNO2 B14803324 (2S)-3-amino-2-fluoro-2-methylpropanoic acid

(2S)-3-amino-2-fluoro-2-methylpropanoic acid

Cat. No.: B14803324
M. Wt: 121.11 g/mol
InChI Key: JWMSJEUCWRRHRY-BYPYZUCNSA-N
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Description

(2S)-3-amino-2-fluoro-2-methylpropanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a fluorine atom, and a methyl group attached to the second carbon of the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-3-amino-2-fluoro-2-methylpropanoic acid can be achieved through several synthetic routes. One common method involves the fluorination of a suitable precursor, such as 2-methyl-3-aminopropanoic acid, using a fluorinating agent like diethylaminosulfur trifluoride (DAST). The reaction is typically carried out under controlled conditions to ensure selective fluorination at the desired position.

Another approach involves the use of asymmetric synthesis techniques to introduce the fluorine atom and the amino group in a stereoselective manner. This can be achieved through the use of chiral catalysts and reagents that promote the formation of the desired enantiomer.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and efficient purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

(2S)-3-amino-2-fluoro-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

    Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) and potassium cyanide (KCN).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino group can yield oxo derivatives, while reduction of the carboxylic acid group can produce alcohol derivatives.

Scientific Research Applications

(2S)-3-amino-2-fluoro-2-methylpropanoic acid has a wide range of applications in scientific research, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound can be used to study enzyme-substrate interactions and protein-ligand binding due to its unique structural features.

    Industry: The compound can be used in the development of new materials and as a precursor for the synthesis of fluorinated compounds with desirable properties.

Mechanism of Action

The mechanism of action of (2S)-3-amino-2-fluoro-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine atom can enhance the compound’s binding affinity to certain enzymes and receptors, leading to increased potency and selectivity. The amino group can participate in hydrogen bonding interactions, further stabilizing the compound’s binding to its target.

Comparison with Similar Compounds

Similar Compounds

    (2S)-3-amino-2-methylpropanoic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.

    (2S)-3-amino-2-fluoropropanoic acid: Similar structure but without the methyl group, leading to differences in steric and electronic effects.

    (2S)-3-amino-2-chloro-2-methylpropanoic acid: Contains a chlorine atom instead of fluorine, which can affect the compound’s reactivity and interactions.

Uniqueness

The presence of both the fluorine atom and the methyl group in (2S)-3-amino-2-fluoro-2-methylpropanoic acid makes it unique compared to other similar compounds

Properties

Molecular Formula

C4H8FNO2

Molecular Weight

121.11 g/mol

IUPAC Name

(2S)-3-amino-2-fluoro-2-methylpropanoic acid

InChI

InChI=1S/C4H8FNO2/c1-4(5,2-6)3(7)8/h2,6H2,1H3,(H,7,8)/t4-/m0/s1

InChI Key

JWMSJEUCWRRHRY-BYPYZUCNSA-N

Isomeric SMILES

C[C@](CN)(C(=O)O)F

Canonical SMILES

CC(CN)(C(=O)O)F

Origin of Product

United States

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